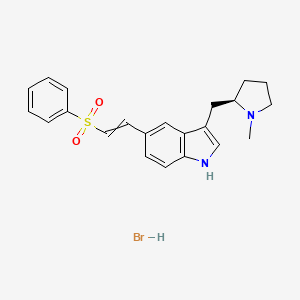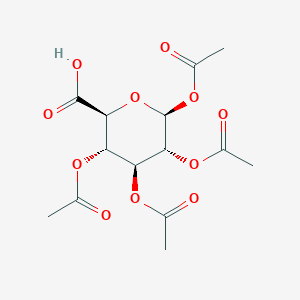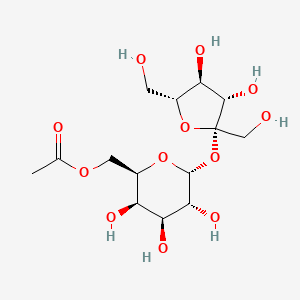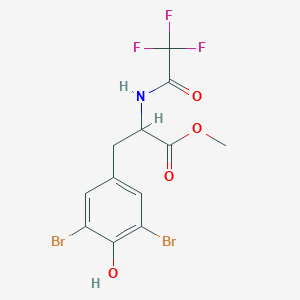
7-Thio-8-oxoguanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thio-8-oxoguanosine (7TOG) is an important intermediate in the biosynthesis of guanine nucleotides, which are essential for the growth and development of cells and organisms. 7TOG is a modified form of guanosine, which is a purine nucleoside, and is found in many organisms. 7TOG is a key metabolite in the purine salvage pathway, which is important for the synthesis of the guanine nucleotides. 7TOG is also involved in the regulation of gene expression, as well as in the regulation of cell cycle progression.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity Against DNA and RNA Viruses : 7-Thio-8-oxoguanosine has been identified as a biological response modifier with broad-spectrum antiviral activity against various DNA and RNA viruses. It is particularly effective against Semliki Forest virus infections in mice, as demonstrated by its ability to induce interferon and activate natural killer (NK) cells (Smee et al., 1990).
Stimulation of Thymocyte Proliferation : This compound has shown immunostimulatory activity on different components of the immune system. It can stimulate the proliferation of rat thymocytes in vitro, especially when triggered by concanavalin A. This effect correlates with increased interleukin 2 production and upregulation of the IL-2 receptor alpha expression (Čolić et al., 2000).
Prophylactic and Therapeutic Potential : this compound has been found to have both prophylactic and therapeutic potential against Punta Toro virus infections in mice. It is effective when administered before or shortly after virus exposure, suggesting its utility in acute infection scenarios (Smee et al., 1991).
Activation of B Cells, NK Cells, and Macrophages : This nucleoside analogue activates various immune cells, including B cells, NK cells, and macrophages. It has also been observed to enhance macrophage and lymphocyte antibody-dependent cell-mediated cytotoxicity, making it a potent immunomodulator (Jin et al., 1990).
Efficacy in Human Viral Infections : Intranasal 7-thia-8-oxoguanosine, compared with placebo, showed no influence on the course of experimental coronavirus 229E infections in human volunteers. This highlights the complexity of translating animal model successes to human applications (Higgins et al., 1991).
Wirkmechanismus
Target of Action
7-Thio-8-oxoguanosine, also known as 5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione, is a nucleoside analog . It primarily targets RNA or DNA synthesis . It has been found to be a potent activator of a number of effectors involved in anti-tumor immune responses .
Mode of Action
The compound’s action mechanism relies on obstructing RNA or DNA synthesis . It has been found to induce interferon (IFN) production, activate asialo-GM1 positive (AGM1+) killer cells, and enhance specific antibody responses .
Biochemical Pathways
This compound affects the biochemical pathways involved in DNA replication. It is associated with GC → TA transversions in DNA replication . This is due to its lower redox potential compared to guanine, making it the ultimate “positive hole” sink, where the oxidation of DNA is funneled into this direction .
Result of Action
The primary result of this compound’s action is the disruption of RNA or DNA synthesis . This disruption can lead to a variety of effects, including the potential treatment of neoplasms, DNA-damage related ailments, and viral infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water molecules around the compound can play a crucial role in the process of proton release from 8-oxoG˙+ to the first hydration shell
Biochemische Analyse
Biochemical Properties
7-Thio-8-oxoguanosine plays a crucial role in biochemical reactions, particularly those involving oxidative damage to nucleic acids. It interacts with various enzymes and proteins, including DNA glycosylases such as OGG1, which recognize and excise oxidized guanine lesions from DNA . This interaction is essential for maintaining genomic stability and preventing mutations. Additionally, this compound can inhibit or alter the activity of RNA polymerases, affecting RNA synthesis and processing .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by inducing oxidative stress, which can lead to DNA and RNA damage . This compound affects cell signaling pathways, particularly those involved in the cellular response to oxidative stress, such as the activation of antioxidant defense mechanisms. Furthermore, this compound can alter gene expression by modifying transcriptional regulatory elements and epigenetic markers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form adducts with DNA and RNA, leading to mutations and disruptions in base pairing . The compound’s ability to adopt different conformations allows it to interact with various biomolecules, including enzymes involved in DNA repair and RNA processing . Additionally, this compound can inhibit the activity of certain enzymes, such as RNA polymerases, by binding to their active sites and preventing proper function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that this compound can lead to persistent oxidative damage in cells, affecting cellular function and viability . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate antioxidant defense mechanisms . At high doses, this compound can cause significant DNA and RNA damage, leading to cell death and tissue toxicity . These dosage-dependent effects are important for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and DNA repair . The compound interacts with enzymes such as DNA glycosylases, which recognize and excise oxidized guanine lesions from DNA . Additionally, this compound can affect metabolic flux by altering the levels of metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and distributed to different cellular compartments . The compound’s localization and accumulation are influenced by its interactions with binding proteins and transporters . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to the nucleus and mitochondria, where it exerts its effects on DNA and RNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVRXZQAWPIAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


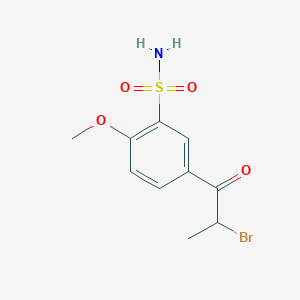

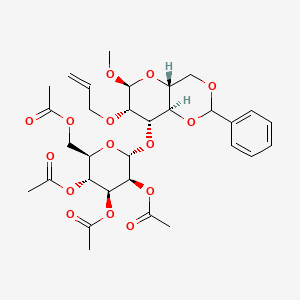
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
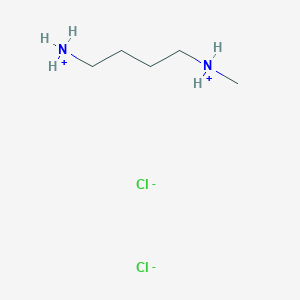
![4-[1-[4-(2-Chloroethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B1140237.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B1140240.png)

